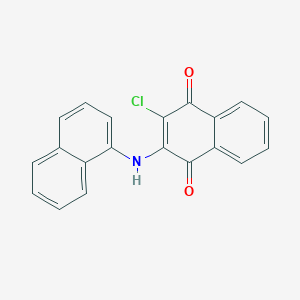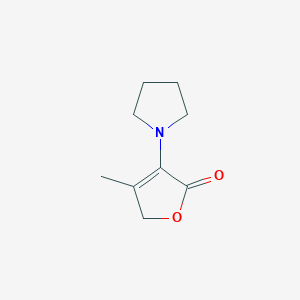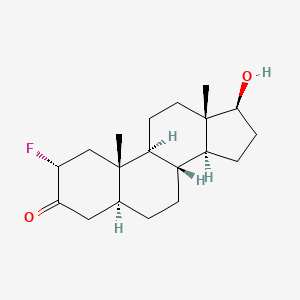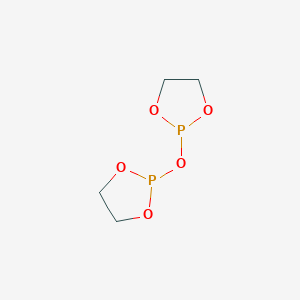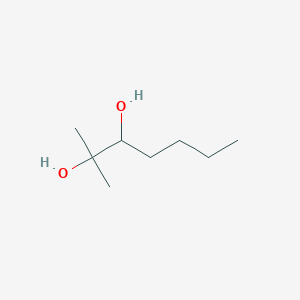![molecular formula C10H16Cl3NO2 B14742583 [(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate CAS No. 5012-52-2](/img/structure/B14742583.png)
[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate is a chemical compound known for its diverse applications in various fields. It belongs to the carbamate family and is recognized for its antifungal and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate typically involves the reaction of 5,5,5-trichloropent-2-en-1-ol with N-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in precise ratios. The reaction mixture is then subjected to specific temperature and pressure conditions to optimize yield and purity. The product is purified using techniques such as distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium cyanide, aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an antifungal and antimicrobial agent.
Industry: Utilized in the formulation of paints, coatings, and wood preservatives due to its protective properties
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of key enzymes involved in fungal and microbial growth. It targets specific molecular pathways, disrupting the normal metabolic processes of the organisms. This leads to the inhibition of cell wall synthesis and ultimately cell death .
Comparación Con Compuestos Similares
Similar Compounds
3-Iodo-2-propynyl butylcarbamate: Known for its antifungal properties and used in similar applications.
N-butylcarbamate derivatives: Various derivatives exhibit similar antimicrobial activities but differ in their specific applications and efficacy.
Uniqueness
[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate stands out due to its unique chemical structure, which imparts enhanced stability and efficacy in various applications. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
5012-52-2 |
|---|---|
Fórmula molecular |
C10H16Cl3NO2 |
Peso molecular |
288.6 g/mol |
Nombre IUPAC |
[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate |
InChI |
InChI=1S/C10H16Cl3NO2/c1-2-3-7-14-9(15)16-8-5-4-6-10(11,12)13/h4-5H,2-3,6-8H2,1H3,(H,14,15)/b5-4+ |
Clave InChI |
HKZWJLDDNLYRGJ-SNAWJCMRSA-N |
SMILES isomérico |
CCCCNC(=O)OC/C=C/CC(Cl)(Cl)Cl |
SMILES canónico |
CCCCNC(=O)OCC=CCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


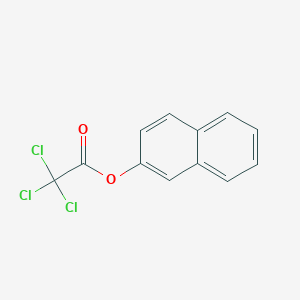
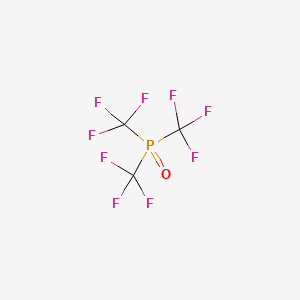
![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)

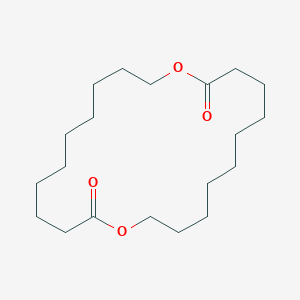

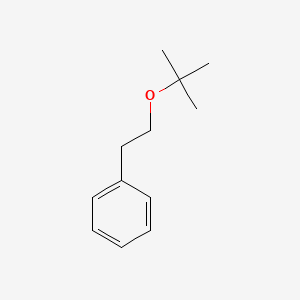
![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)
![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)
